5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
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Overview
Description
Inecalcitol is a synthetic analogue of calcitriol, the naturally active metabolite of vitamin D. It is primarily investigated for its potential use in treating prostate cancer, psoriasis, and hyperparathyroidism . Inecalcitol activates the vitamin D receptor, which plays a crucial role in regulating calcium absorption, storage in bones, and excretion by the kidneys .
Preparation Methods
Inecalcitol is synthesized through a series of chemical reactions starting from commercially available precursors. The synthetic route involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The final product is obtained through purification processes such as crystallization or chromatography . Industrial production methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Inecalcitol undergoes various chemical reactions, including:
Oxidation: Inecalcitol can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can modify the functional groups in inecalcitol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Inecalcitol can undergo substitution reactions where functional groups are replaced by others.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Inecalcitol has a wide range of scientific research applications:
Chemistry: Inecalcitol is used as a model compound to study the behavior of vitamin D analogues in various chemical reactions.
Biology: Researchers investigate the effects of inecalcitol on cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: Inecalcitol is being studied for its potential therapeutic effects in treating prostate cancer, psoriasis, and hyperparathyroidism.
Mechanism of Action
Inecalcitol exerts its effects by activating the vitamin D receptor, which regulates the expression of genes involved in calcium homeostasis and cell proliferation. The binding of inecalcitol to the vitamin D receptor enhances the receptor’s ability to recruit coactivators, leading to increased transcriptional activity . This mechanism is similar to that of calcitriol but with higher potency and lower hypercalcemic activity .
Comparison with Similar Compounds
Inecalcitol is compared with other vitamin D analogues, such as calcitriol and alfacalcidol. While all these compounds activate the vitamin D receptor, inecalcitol has unique properties that make it more suitable for certain therapeutic applications:
Calcitriol: The naturally active form of vitamin D, but with higher hypercalcemic activity compared to inecalcitol.
Alfacalcidol: A prodrug that is converted to calcitriol in the body, with similar effects but different pharmacokinetics.
Inecalcitol’s lower hypercalcemic activity and higher antiproliferative effects make it a promising candidate for treating conditions like prostate cancer and psoriasis .
Properties
Molecular Formula |
C26H40O3 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b19-9?,20-10+ |
InChI Key |
HHGRMHMXKPQNGF-GIGQHJLASA-N |
Isomeric SMILES |
CC(CC#CC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C3CC(CC(C3)O)O)C |
Canonical SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origin of Product |
United States |
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